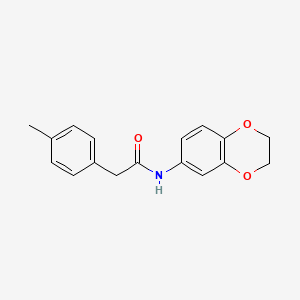![molecular formula C12H7ClF3N3OS B5835621 3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5835621.png)
3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CTAT and belongs to the class of thiadiazole derivatives. CTAT has been studied extensively in recent years, and its synthesis, mechanism of action, and biochemical and physiological effects have been investigated in detail.
Mecanismo De Acción
The mechanism of action of CTAT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. CTAT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CTAT has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various signaling pathways in the body. The inhibition of these enzymes and pathways is believed to contribute to the anti-inflammatory and anti-tumor activity of CTAT.
Biochemical and Physiological Effects:
CTAT has been shown to have significant biochemical and physiological effects in preclinical studies. CTAT has been shown to have potent anti-inflammatory and anti-tumor activity, making it a promising candidate for the development of new drugs. CTAT has also been shown to have significant antioxidant activity, which may contribute to its therapeutic potential. In addition, CTAT has been shown to have a low toxicity profile, making it a safe candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTAT for lab experiments is its relatively simple synthesis method. CTAT can be synthesized in a laboratory setting using readily available reagents and equipment. In addition, CTAT has been shown to have a low toxicity profile, making it a safe candidate for use in lab experiments. However, one of the main limitations of CTAT is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CTAT. One area of research is the development of CTAT as a potential drug candidate for the treatment of various diseases. Further preclinical studies are needed to investigate the potential therapeutic applications of CTAT. Another area of research is the development of CTAT as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to optimize the conditions for the use of CTAT as a fluorescent probe. Overall, the study of CTAT has significant potential for the development of new drugs and diagnostic tools in various fields.
Métodos De Síntesis
The synthesis of CTAT involves the reaction of 4-chloroaniline with thiocarbohydrazide to form 4-chlorophenylthiocarbohydrazide. This intermediate is then reacted with trifluoroacetic anhydride to form 3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide. The reaction mechanism involves the formation of a thiadiazole ring by the reaction of the thiocarbohydrazide with the trifluoroacetic anhydride, followed by the addition of the 4-chloroaniline to form the final product. The synthesis of CTAT is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
CTAT has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of CTAT is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. CTAT has been shown to have significant anti-inflammatory and anti-tumor activity in preclinical studies, making it a promising candidate for the development of new drugs. CTAT has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3OS/c13-8-4-1-7(2-5-8)3-6-9(20)17-11-19-18-10(21-11)12(14,15)16/h1-6H,(H,17,19,20)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMQDVLZOPPEOX-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
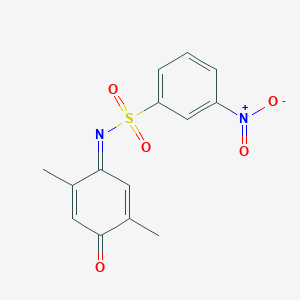
![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
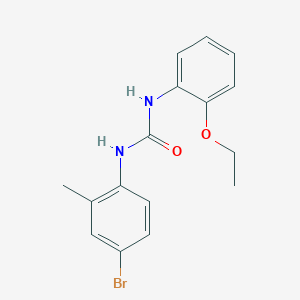

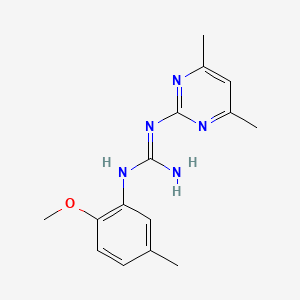
![7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline](/img/structure/B5835587.png)
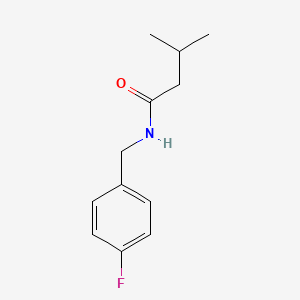
![N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5835603.png)
![N,N-diethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5835609.png)

![N-cyclopentyl-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5835634.png)
